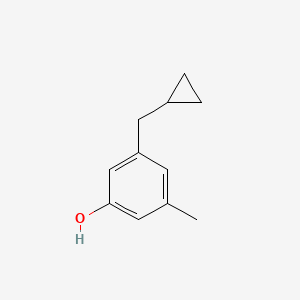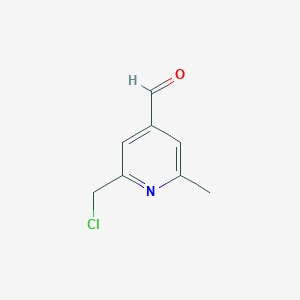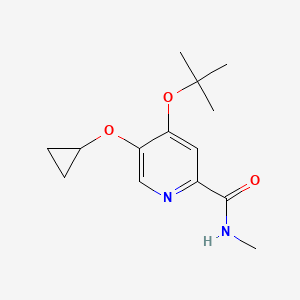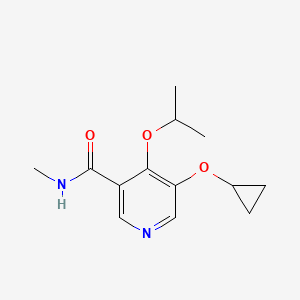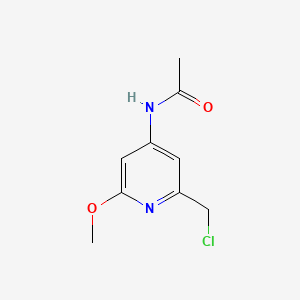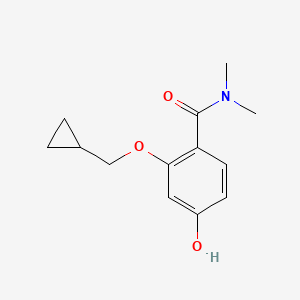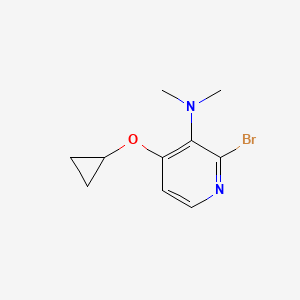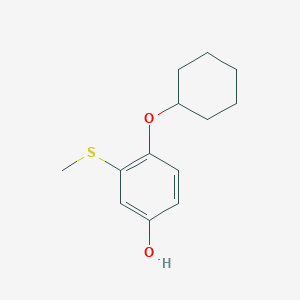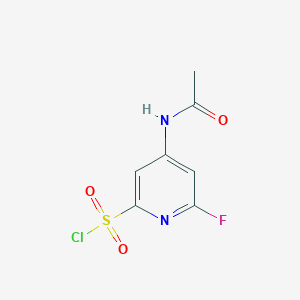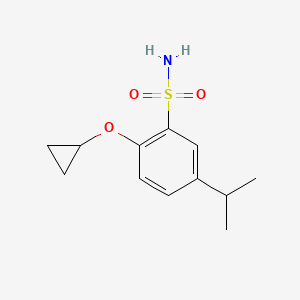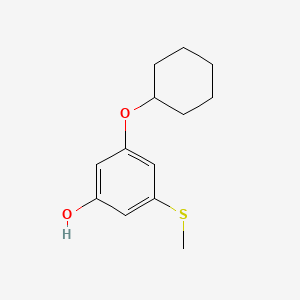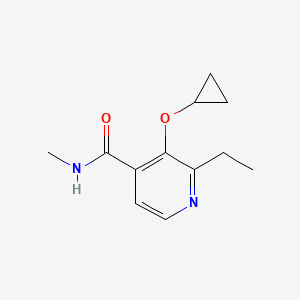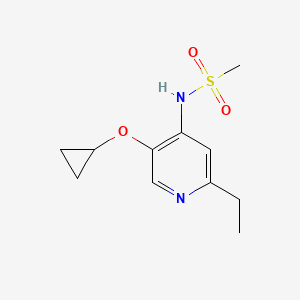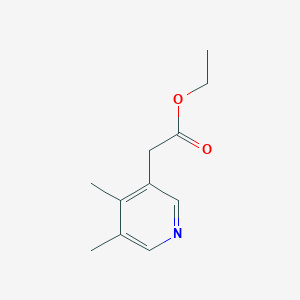
Ethyl (4,5-dimethylpyridin-3-YL)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4,5-dimethylpyridin-3-YL)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a pyridine ring substituted with two methyl groups at positions 4 and 5, and an ethyl acetate group at position 3. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4,5-dimethylpyridin-3-YL)acetate typically involves the esterification of 4,5-dimethylpyridine-3-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
4,5-dimethylpyridine-3-carboxylic acid+ethanolH2SO4ethyl (4,5-dimethylpyridin-3-YL)acetate+H2O
The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is typically purified using large-scale distillation techniques.
化学反応の分析
Types of Reactions
Ethyl (4,5-dimethylpyridin-3-YL)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 4,5-dimethylpyridine-3-carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Hydrolysis: 4,5-dimethylpyridine-3-carboxylic acid and ethanol.
Reduction: 4,5-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives, depending on the specific reaction conditions.
科学的研究の応用
Ethyl (4,5-dimethylpyridin-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma. Also used as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of ethyl (4,5-dimethylpyridin-3-YL)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active 4,5-dimethylpyridine-3-carboxylic acid, which can then interact with molecular targets. The pyridine ring may also participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
類似化合物との比較
Ethyl (4,5-dimethylpyridin-3-YL)acetate can be compared to other esters and pyridine derivatives:
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to slightly different chemical properties.
4,5-Dimethylpyridine-3-carboxylic acid: The parent carboxylic acid, which lacks the ester functionality but can be used to synthesize various derivatives.
The uniqueness of this compound lies in its combination of the ester and pyridine functionalities, providing a versatile platform for chemical modifications and applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
ethyl 2-(4,5-dimethylpyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-7-12-6-8(2)9(10)3/h6-7H,4-5H2,1-3H3 |
InChIキー |
KFNHCLPJSAJBME-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C(C(=CN=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


